N-Formyl Thyroxine-13C6
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Overview
Description
N-Formyl Thyroxine-13C6 is a stable isotope-labeled derivative of thyroxine, a hormone produced by the thyroid gland. This compound is used in various scientific research fields, including medical, environmental, and industrial research . It is a labelled analogue of N-Formyl Thyroxine, which is a derivative of Levothyroxine.
Preparation Methods
The preparation of N-Formyl Thyroxine-13C6 involves the synthesis of its precursor, thyroxine, followed by isotopic labeling. The synthetic route typically includes the iodination of tyrosine residues in the glycoprotein thyroglobulin, followed by formylation to introduce the formyl group. The isotopic labeling with carbon-13 is achieved through the use of isotopically enriched reagents . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-Formyl Thyroxine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction. Major products formed from these reactions include various iodinated and formylated derivatives of thyroxine.
Scientific Research Applications
N-Formyl Thyroxine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of thyroid hormone metabolism and function.
Medicine: Utilized in clinical diagnostics to monitor thyroid hormone levels and investigate thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring to trace the fate of thyroxine in ecosystems
Mechanism of Action
The mechanism of action of N-Formyl Thyroxine-13C6 involves its interaction with thyroid hormone receptors. Thyroxine is converted to its active form, triiodothyronine, which then binds to thyroid hormone receptors in target cells. This binding regulates the expression of various genes involved in metabolism, growth, and development . The molecular targets include thyroid hormone receptors (TRα and TRβ), and the pathways involved are related to metabolic regulation and neural development .
Comparison with Similar Compounds
N-Formyl Thyroxine-13C6 is unique due to its stable isotope labeling, which distinguishes it from other thyroxine derivatives. Similar compounds include:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Reverse Triiodothyronine: An inactive form of triiodothyronine.
Diiodothyronine: A derivative of thyroxine with two iodine atoms
These compounds share similar structures and functions but differ in their specific applications and biological activities.
Properties
CAS No. |
1346604-89-4 |
---|---|
Molecular Formula |
C16H11I4NO5 |
Molecular Weight |
810.838 |
IUPAC Name |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1/i4+1,5+1,8+1,9+1,10+1,14+1 |
InChI Key |
DNRNTTVIRGKKSQ-GBLPCCAPSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
Synonyms |
N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6; |
Origin of Product |
United States |
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